![molecular formula C13H9ClN2 B8152241 5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152241.png)
5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines : It is used in synthesizing pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which are compounds with potential pharmaceutical applications (Toche et al., 2008).
Synthesis of Various Compounds : This compound is integral in the synthesis of various chemical compounds and reacts with electrophiles in different ways (Herbert & Wibberley, 1969).
Heterocyclic Synthesis : It is used in heterocyclic synthesis to create derivatives like pyrazolo[3,4-b]-pyridine, pyrazolo[3,2-d]pyrimidine, and pyrazolo[3,2-d]pyr (Elneairy, 2010).
Antioxidant and Antiradical Activities : Some synthesized compounds from this chemical demonstrate antioxidant and antiradical activities, suggesting its potential in developing health-related products (Bekircan et al., 2008).
Photonic Applications : It can be used in photosensors in heterojunctions, demonstrating a response to light and potential in photonic technologies (Zedan, El-Taweel, & El-Menyawy, 2020).
Anticancer and Antimicrobial Agents : Certain derivatives show anticancer and antimicrobial activities, suggesting their potential in medical treatments (Katariya, Vennapu, & Shah, 2021).
Aphidicidal Activities : Pyridine derivatives, including those related to 5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, have shown effectiveness against agricultural pests like aphids (Bakhite et al., 2014).
properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGIYNXOKCXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C3C(=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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